1-amino-3-(2-bromophenyl)propan-2-ol
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Overview
Description
1-amino-3-(2-bromophenyl)propan-2-ol is an organic compound with the molecular formula C9H12BrNO It is characterized by the presence of an amino group, a bromophenyl group, and a hydroxyl group on a propane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
1-amino-3-(2-bromophenyl)propan-2-ol can be synthesized through several routes. One common method involves the reaction of 2-bromobenzaldehyde with nitromethane to form 2-bromo-β-nitrostyrene, which is then reduced to 2-bromo-β-phenylethylamine. This intermediate is subsequently reacted with formaldehyde and hydrogen cyanide to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar routes as described above. The process is optimized for yield and purity, often involving catalytic hydrogenation and purification steps to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
1-amino-3-(2-bromophenyl)propan-2-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to form a phenyl group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.
Major Products
Oxidation: Formation of 1-amino-3-(2-bromophenyl)propan-2-one.
Reduction: Formation of 1-amino-3-phenylpropan-2-ol.
Substitution: Formation of 1-amino-3-(2-substituted phenyl)propan-2-ol.
Scientific Research Applications
1-amino-3-(2-bromophenyl)propan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-amino-3-(2-bromophenyl)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the bromophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biochemical effects .
Comparison with Similar Compounds
Similar Compounds
- 1-amino-3-(2-chlorophenyl)propan-2-ol
- 1-amino-3-(2-fluorophenyl)propan-2-ol
- 1-amino-3-(2-iodophenyl)propan-2-ol
Uniqueness
1-amino-3-(2-bromophenyl)propan-2-ol is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electron-withdrawing nature influence the compound’s chemical behavior and interactions with biological targets .
Properties
CAS No. |
1368490-47-4 |
---|---|
Molecular Formula |
C9H12BrNO |
Molecular Weight |
230.1 |
Purity |
95 |
Origin of Product |
United States |
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